Itaconic Acid-13C1: A Technical Guide to its Function in Macrophage Metabolism
Itaconic Acid-13C1: A Technical Guide to its Function in Macrophage Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itaconic acid, an unsaturated dicarboxylic acid, has emerged as a critical immunometabolite that orchestrates the metabolic and inflammatory landscape of macrophages. Produced in high concentrations in activated macrophages, itaconic acid acts as a key signaling molecule, influencing a range of cellular processes from central carbon metabolism to inflammatory cytokine production. The isotopically labeled form, Itaconic Acid-13C1, serves as a powerful tool for tracing the metabolic fate of itaconic acid and elucidating its precise mechanisms of action within the complex network of macrophage immunometabolism. This technical guide provides an in-depth overview of the function of Itaconic Acid-13C1 in macrophage metabolism, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support researchers in this dynamic field.
The Role of Itaconic Acid in Macrophage Metabolism
Upon activation by pro-inflammatory stimuli such as lipopolysaccharide (LPS), macrophages undergo a profound metabolic reprogramming. A key feature of this reprogramming is the diversion of the tricarboxylic acid (TCA) cycle to facilitate the production of itaconic acid. This is achieved through the upregulation of the enzyme cis-aconitate decarboxylase (ACOD1), also known as immune-responsive gene 1 (IRG1), which catalyzes the decarboxylation of the TCA cycle intermediate cis-aconitate to form itaconic acid.[1][2]
The accumulation of itaconic acid within the macrophage has several significant downstream effects:
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Inhibition of Succinate Dehydrogenase (SDH): Itaconic acid is a potent competitive inhibitor of succinate dehydrogenase (SDH), a key enzyme in both the TCA cycle and the electron transport chain.[3][4] This inhibition leads to the accumulation of succinate, a pro-inflammatory signal that stabilizes hypoxia-inducible factor 1-alpha (HIF-1α).[3]
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Modulation of Inflammatory Signaling: Itaconic acid and its derivatives have been shown to exert anti-inflammatory effects by modulating various signaling pathways. It can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response, by alkylating cysteine residues on Keap1.[5][6] Additionally, itaconic acid can inhibit the activation of the NLRP3 inflammasome, a key driver of pro-inflammatory cytokine production, including IL-1β.[7][8]
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Antibacterial Effects: Itaconic acid exhibits direct antibacterial properties by inhibiting isocitrate lyase, an essential enzyme in the glyoxylate shunt of certain bacteria.[9]
Itaconic Acid-13C1 is instrumental in metabolic flux analysis studies to trace the flow of carbon atoms from glucose and other substrates through the TCA cycle and into itaconic acid, providing a quantitative measure of this metabolic diversion.[10][11]
Quantitative Data on Itaconic Acid's Effects in Macrophages
The functional effects of itaconic acid on macrophage metabolism and inflammatory responses have been quantified in numerous studies. The following tables summarize key quantitative data.
| Parameter | Cell Type | Treatment | Result | Reference |
| Cytokine Production | ||||
| IL-1β Production | Murine BMDM | LPS + Itaconate derivative (DI) | Significant reduction in IL-1β secretion. | [3] |
| IL-6 Production | Murine BMDM | LPS + Itaconate derivative (DI) | Significant reduction in IL-6 secretion. | [12] |
| TNF-α Production | Murine BMDM | LPS + Itaconate derivative (DI) | No significant change in TNF-α secretion. | [3] |
| Metabolite Levels | ||||
| Intracellular Succinate | Murine BMDM | LPS stimulation | Significant accumulation of succinate. | [3] |
| Intracellular Itaconate | Murine BMDM | LPS stimulation | Significant accumulation of itaconate. | [3] |
| Enzyme Activity | ||||
| SDH Activity | Isolated Mitochondria | Itaconate | Competitive inhibition of SDH activity. The Km for succinate was calculated to be 0.29 ± 0.8 mM.[3] | [13] |
BMDM: Bone Marrow-Derived Macrophages; DI: Dimethyl Itaconate; LPS: Lipopolysaccharide.
Key Signaling Pathways and Experimental Workflows
Itaconic Acid Synthesis and Action on SDH
The following diagram illustrates the synthesis of itaconic acid from the TCA cycle and its subsequent inhibition of Succinate Dehydrogenase (SDH).
Caption: Synthesis of itaconic acid from cis-aconitate and its inhibition of SDH.
Itaconic Acid-Mediated Nrf2 Activation
This diagram shows the mechanism by which itaconic acid activates the Nrf2 antioxidant pathway.
Caption: Itaconic acid activates Nrf2 by inhibiting Keap1-mediated degradation.
Inhibition of NLRP3 Inflammasome by Itaconic Acid
The following workflow illustrates how itaconic acid can suppress the activation of the NLRP3 inflammasome.
Caption: Itaconic acid inhibits the activation of the NLRP3 inflammasome complex.
Experimental Protocols
Synthesis of Itaconic Acid-13C1
Alternatively, biosynthetic approaches using microorganisms like Aspergillus terreus fed with ¹³C-labeled glucose can be employed to produce ¹³C-labeled itaconic acid.[14] The specific isotopomer produced (e.g., 1-¹³C, 2-¹³C, etc.) will depend on the labeled positions in the glucose precursor and the metabolic pathways of the organism.
Macrophage Culture and M1 Polarization
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Cell Culture: Culture bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) in complete DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Plating: Seed cells in appropriate culture plates (e.g., 6-well plates for metabolomics and western blotting) at a density that allows for optimal growth and stimulation.
-
M1 Polarization: To induce a pro-inflammatory M1 phenotype, stimulate the macrophages with 100 ng/mL of lipopolysaccharide (LPS) for a specified duration (typically 4-24 hours, depending on the downstream application).
Itaconic Acid-13C1 Treatment and Metabolic Flux Analysis
-
Preparation of Labeled Medium: Prepare culture medium containing Itaconic Acid-13C1 at the desired concentration.
-
Cell Treatment: Replace the standard culture medium with the Itaconic Acid-13C1-containing medium and incubate for the desired period to allow for cellular uptake and metabolism.
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis: Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the 13C-labeled isotopologues of downstream metabolites.
-
Flux Calculation: Utilize metabolic flux analysis software to calculate the flux rates through the relevant metabolic pathways based on the isotopic labeling patterns.[11][15]
Succinate Dehydrogenase (SDH) Activity Assay
-
Mitochondrial Isolation: Isolate mitochondria from control and itaconate-treated macrophages using a commercial mitochondrial isolation kit.
-
Protein Quantification: Determine the protein concentration of the mitochondrial lysates using a Bradford or BCA assay.
-
SDH Activity Measurement:
-
Use a commercial colorimetric SDH activity assay kit.
-
In a 96-well plate, add the mitochondrial lysate to the reaction mixture containing the SDH substrate (succinate) and an electron acceptor.
-
Monitor the change in absorbance over time at the appropriate wavelength, which is proportional to the SDH activity.
-
-
Data Analysis: Calculate the SDH activity as the rate of change in absorbance per minute per microgram of mitochondrial protein.
Western Blotting for Nrf2 and NLRP3 Inflammasome Components
-
Cell Lysis: Lyse macrophages in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for Nrf2, Keap1, NLRP3, ASC, Caspase-1, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.[16][17]
Conclusion
Itaconic Acid-13C1 is an invaluable tool for dissecting the intricate role of itaconic acid in macrophage immunometabolism. Its use in metabolic flux analysis, combined with the experimental protocols outlined in this guide, enables a deeper understanding of how this key metabolite regulates macrophage function in health and disease. The quantitative data and pathway diagrams provided herein serve as a valuable resource for researchers and drug development professionals seeking to target macrophage metabolism for therapeutic intervention in inflammatory and infectious diseases.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Frontiers | Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism [frontiersin.org]
- 3. Itaconate Links Inhibition of Succinate Dehydrogenase with Macrophage Metabolic Remodeling and Regulation of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Itaconate Links Inhibition of Succinate Dehydrogenase with Macrophage Metabolic Remodeling and Regulation of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Itaconate suppresses atherosclerosis by activating a Nrf2-dependent antiinflammatory response in macrophages in mice [jci.org]
- 7. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly | Springer Nature Experiments [experiments.springernature.com]
- 9. Itaconic acid exerts anti-inflammatory and antibacterial effects via promoting pentose phosphate pathway to produce ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 13C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells through differentiation and immune stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 12. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Itaconate Alters Succinate and Coenzyme A Metabolism via Inhibition of Mitochondrial Complex II and Methylmalonyl-CoA Mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bio-synthesis of itaconic acid as an anti-crease finish for cellulosic fiber fabric - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. The Pathogenic Role of NLRP3 Inflammasome Activation in Inflammatory Bowel Diseases of Both Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]
